Hexamethylolmelamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118741. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

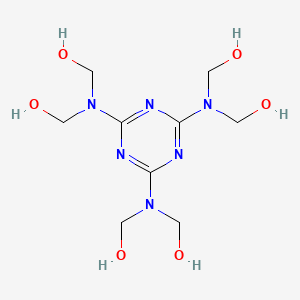

Structure

3D Structure

Properties

IUPAC Name |

[[4,6-bis[bis(hydroxymethyl)amino]-1,3,5-triazin-2-yl]-(hydroxymethyl)amino]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N6O6/c16-1-13(2-17)7-10-8(14(3-18)4-19)12-9(11-7)15(5-20)6-21/h16-21H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCOKJWKWLYHTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N(CO)C1=NC(=NC(=N1)N(CO)CO)N(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32840-06-5 | |

| Record name | Methanol, 1,1′,1′′,1′′′,1′′′′,1′′′′′-(1,3,5-triazine-2,4,6-triyltrinitrilo)hexakis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32840-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1020693 | |

| Record name | Hexamethylolmelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-18-0 | |

| Record name | 1,1′,1′′,1′′′,1′′′′,1′′′′′-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis[methanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylolmelamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethylolmelamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanol, 1,1',1'',1''',1'''',1'''''-(1,3,5-triazine-2,4,6-triyltrinitrilo)hexakis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethylolmelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine-2,4,6-triyltrinitrilohexamethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHYLOLMELAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF209902UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis of Hexamethylolmelamine from Melamine (B1676169) and Formaldehyde (B43269)

Abstract

This compound (HMM) is a crucial intermediate derived from the reaction of melamine and formaldehyde. As a polyfunctional crosslinking agent, it is extensively utilized in the manufacturing of coatings, adhesives, plastics, and textile finishing agents.[1][2] The synthesis involves the hydroxymethylation of melamine, where the amino groups on the triazine ring react with formaldehyde under controlled alkaline conditions.[3][4] Achieving a high degree of methylolation to produce HMM is critical for the performance of the final resin products. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing reaction mechanisms, experimental protocols, and key quantitative data. It is intended to serve as a valuable resource for researchers and professionals in chemistry and materials science.

Core Synthesis and Reaction Mechanism

The synthesis of this compound is an addition reaction where formaldehyde reacts with the primary amino groups of melamine.[4] This process, known as hydroxymethylation or methylolation, can lead to the substitution of up to six hydrogen atoms on the melamine molecule with methylol (-CH₂OH) groups.[4]

The reaction is typically carried out under neutral or weakly alkaline conditions (pH 8-10) to favor the formation of methylolmelamines and prevent premature condensation reactions.[1][5][6] The overall reaction is a multi-stage process:

-

Methylolation: Formaldehyde adds to the amino groups of melamine, forming mono-, di-, tri-, tetra-, penta-, and finally this compound. To achieve a high degree of substitution and synthesize this compound, a significant molar excess of formaldehyde is required.[1][6]

-

Condensation: Under different conditions (typically acidic), the methylol groups can condense with each other or with remaining amino groups to form methylene (B1212753) (-CH₂-) or methylene ether (-CH₂OCH₂-) bridges, leading to the formation of a polymeric resin.[4] For the synthesis of the HMM monomer, these condensation reactions are minimized by controlling the pH and temperature.[1]

The degree of hydroxymethylation is highly dependent on the molar ratio of formaldehyde to melamine, the reaction temperature, pH, and the catalyst used.[1][7]

Quantitative Data Summary

The following tables summarize the quantitative data gathered from various experimental protocols for the synthesis of this compound.

Table 1: Reaction Conditions for this compound Synthesis

| Parameter | Value | Source(s) |

| Melamine:Formaldehyde (Molar Ratio) | 1:6 to 1:12 | [5][6] |

| 1:7 to 1:10 (preferred) | [5][6] | |

| 1:8 or greater (for high conversion) | [1] | |

| 1:10 | [1] | |

| Reaction Temperature | 40 - 90 °C | [5] |

| 50 - 80 °C | [5] | |

| 60 - 70 °C | [1] | |

| 80 °C | [1] | |

| pH Range | 7.0 - 9.5 | [8] |

| 8.0 - 11.0 | [6] | |

| 8.3 - 8.4 | [1] | |

| 8.0 - 10.0 | [5] | |

| Catalyst | Sodium Hydroxide (B78521), Potassium Hydroxide, Sodium Carbonate | [5] |

| Sodium Carbonate-Sodium Bicarbonate Buffer | [1] | |

| 10% Sodium Hydroxide | [8] | |

| Reaction Time | 5 - 15 minutes (continuous process) | [5] |

| 10 - 30 minutes (batch process) | [1] |

Table 2: Product Specifications and Yield

| Parameter | Value | Source(s) |

| Product Yield | 77% | [8] |

| Hydroxymethylation Degree | 5.81 - 5.95 | [5] |

| Free Formaldehyde Content | < 1% | [5] |

| Water Content | < 5% (in final powder) | [5] |

| < 10% (low crystallization water resin) | [1][7] | |

| Viscosity (Resin) | ~0.26 Pa·s | [1][7] |

| Nitrogen Content (Found) | 27.1% | [8] |

| Nitrogen Content (Calculated) | 27.4% | [8] |

Detailed Experimental Protocols

Protocol 1: Batch Synthesis of Low Crystallization Water HMM Resin

This protocol is adapted from a study focused on preparing HMM resins with low water content.[1]

-

Materials:

-

Melamine (6.3 g)

-

Formaldehyde solution (37%, 38 ml)

-

Water (21 ml)

-

Sodium carbonate-sodium bicarbonate buffer solution (0.1 M)

-

-

Procedure:

-

Add 6.3 g of melamine, 38 ml of 37% formaldehyde solution, and 21 ml of water sequentially into a round-bottom flask at room temperature. This corresponds to a melamine:formaldehyde:water molar ratio of approximately 1:10:50.[1]

-

Stir the mixture at 300–400 rpm.

-

Heat the flask to 80 °C and maintain this temperature for 10–30 minutes with continuous stirring.[1]

-

Throughout the reaction, maintain the pH of the system at 8.3–8.4 using the sodium carbonate-sodium bicarbonate buffer.[1]

-

After the reaction period, the resulting this compound product can be isolated. The study proceeds to use the resulting mixture for membrane preparation.[1]

-

Protocol 2: Synthesis and Isolation of this compound

This protocol is based on a patented process for producing HMM.[8]

-

Materials:

-

Melamine (126 parts by weight)

-

Methyl Formcel (a solution of formaldehyde in methanol (B129727) and water, 550 parts by weight)

-

10% Sodium Hydroxide solution (5 parts by weight)

-

Methanol

-

-

Procedure:

-

Combine 126 parts of melamine, 550 parts of Methyl Formcel, and 5 parts of 10% sodium hydroxide in a flask equipped with a reflux condenser, stirrer, and thermometer.

-

Heat the mixture on a steam bath to reflux. The solution should become clear at approximately 84 °C.[8]

-

Continue heating. The solution will become cloudy as the product begins to precipitate.[8]

-

After approximately 10 minutes of reflux, the temperature will reach about 87 °C.

-

Add an additional 500 parts of methanol and continue to reflux for another 10 minutes.

-

Cool the mixture to room temperature.

-

Collect the precipitated product by pressure filtration.

-

The resulting product is substantially this compound, with a reported yield of 77%.[8]

-

Protocol 3: Continuous Synthesis in a Twin-Screw Reactor

This protocol describes a continuous industrial process for stable HMM production.[5]

-

Process Overview:

-

Melamine, formaldehyde, and a catalyst (e.g., sodium hydroxide, 1-3% of formaldehyde weight) are continuously fed into a twin-screw reactor.[5] The length-to-diameter ratio of the extruder is specified as 56-68:1.

-

The hydroxymethylation reaction occurs within the reactor at a controlled temperature of 40-90 °C for a residence time of 5-15 minutes.[5] The pH is maintained between 8 and 10.

-

The resulting material is continuously transferred to a vacuum dryer to remove water and other volatiles.[5][9]

-

The dried material is then ground into a powder to yield the final this compound product with a high degree of hydroxymethylation and low free formaldehyde content.[5]

-

Process Visualization

The following diagrams illustrate the chemical reaction and a general experimental workflow for the synthesis of this compound.

Caption: Chemical reaction for this compound synthesis.

Caption: General experimental workflow for batch synthesis of HMM.

References

- 1. scispace.com [scispace.com]

- 2. Process for producing hexamethylol melamine - Eureka | Patsnap [eureka.patsnap.com]

- 3. scribd.com [scribd.com]

- 4. Distribution and curing reactions of melamine formaldehyde resin in cells of impregnation-modified wood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN111269372A - Method for preparing hexamethylol melamine with continuous and stable quality - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. Preparation of hexamethylol melamine resin with low crystallization water and low viscosity for hexamethylol melamine/polyvinyl alcohol composite membrane - Polish Journal of Chemical Technology - Tom Vol. 24, nr 1 (2022) - BazTech - Yadda [yadda.icm.edu.pl]

- 8. US3322762A - Production of hexamethylol-melamine and hexakis (methoxy-methyl) melamine - Google Patents [patents.google.com]

- 9. CN103554044A - Continuous preparation method for preparing hexamethoxyl methyl melamine resin through continuous process - Google Patents [patents.google.com]

The Core Mechanism of Hexamethylolmelamine Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylolmelamine (HMM) is a fully methylolated derivative of melamine (B1676169), a versatile chemical intermediate. Its formation is the foundational step in the synthesis of various cross-linking agents used in coatings, adhesives, and textile industries. A thorough understanding of its formation mechanism is critical for controlling the synthesis process, optimizing reaction conditions, and designing novel derivatives. This technical guide provides a detailed exploration of the core principles governing the formation of this compound, including its reaction mechanism, kinetics, and experimental protocols for its synthesis and analysis.

Core Reaction Mechanism: Base-Catalyzed Hydroxymethylation

The formation of this compound from melamine and formaldehyde (B43269) is a classic example of a base-catalyzed hydroxymethylation reaction. The overall reaction involves the sequential addition of six molecules of formaldehyde to the three primary amino groups of the melamine molecule.

The reaction proceeds under alkaline conditions, typically at a pH between 8 and 10. The base plays a crucial role in deprotonating the amino groups of melamine, thereby increasing their nucleophilicity. The lone pair of electrons on the nitrogen atom then attacks the electrophilic carbonyl carbon of formaldehyde. This is followed by protonation of the resulting alkoxide ion by water to yield a hydroxymethyl group (-CH₂OH).

This process occurs stepwise, with the formation of various methylolmelamine intermediates, from monomethylolmelamine to the fully substituted this compound. The degree of methylolation can be controlled by adjusting the reaction conditions, such as the molar ratio of formaldehyde to melamine, temperature, pH, and reaction time.

Electron-Pushing Mechanism

The following diagram illustrates the electron-pushing mechanism for the first hydroxymethylation step. This fundamental mechanism is repeated for the subsequent additions of formaldehyde molecules until all six available hydrogen atoms on the amino groups are replaced by hydroxymethyl groups.

An In-depth Technical Guide to Hexamethylolmelamine: Structure, Properties, and Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hexamethylolmelamine (HMM), a versatile crosslinking agent. We will delve into its core chemical structure, identify its key functional groups, and present its physicochemical properties. Furthermore, this document details the experimental protocols for its synthesis and key reactions, alongside graphical representations of these chemical processes to facilitate a deeper understanding.

Chemical Structure and Functional Groups

This compound (CAS No: 531-18-0) is a derivative of melamine (B1676169), an organic compound characterized by a 1,3,5-triazine (B166579) ring. The core structure consists of this heterocyclic aromatic ring composed of three carbon atoms and three nitrogen atoms. The defining feature of HMM is the substitution of all six hydrogen atoms on the amino groups of melamine with hydroxymethyl (-CH₂OH) groups.[1]

This substitution results in a molecule with the chemical formula C₉H₁₈N₆O₆.[1][2] The IUPAC name for this compound is [[4,6-bis[bis(hydroxymethyl)amino]-1,3,5-triazin-2-yl]-(hydroxymethyl)amino]methanol.[1][2] The six hydroxymethyl groups are the primary functional groups, imparting high reactivity to the molecule. These groups are the sites for subsequent reactions, most notably condensation and etherification, which are fundamental to its role as a crosslinking agent in polymer chemistry.[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in various industrial and research settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈N₆O₆ | [1][2] |

| Molecular Weight | 306.28 g/mol | [1][2][3][4] |

| Appearance | White, amorphous to crystalline powder/mass | [3][5] |

| Melting Point | 135-139 °C | [5] |

| Boiling Point | 699 °C (Predicted) | [4] |

| Water Solubility | Soluble | [5] |

| LogP (Octanol/Water) | -4.010 (Calculated) | [6] |

| Percent Composition | C: 35.29%, H: 5.92%, N: 27.44%, O: 31.34% | [5] |

Synthesis and Experimental Protocols

This compound is synthesized through the hydroxymethylation of melamine with formaldehyde (B43269).[7] The reaction must be carefully controlled to achieve a high degree of substitution and prevent premature polymerization.[1]

This protocol is adapted from methodologies described in the literature for the laboratory-scale synthesis of HMM.[8]

Materials:

-

Melamine (6.3 g)

-

Formaldehyde solution (37% w/w in water, 38 ml)

-

Deionized water (21 ml)

-

Buffer solution (pH 8.3-8.4): Prepared by mixing 0.1 M sodium carbonate and 0.1 M sodium bicarbonate aqueous solutions in a 4:6 volume ratio.

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Heating mantle.

Procedure:

-

Add melamine, formaldehyde solution, and deionized water to the round-bottom flask at room temperature.

-

Begin stirring the mixture at 300–400 rpm.

-

Heat the mixture to 80 °C. Maintain this temperature for 10–30 minutes after the melamine has completely dissolved to ensure the hydroxymethylation reaction proceeds.[1][8]

-

Continuously monitor the pH of the reaction. Using the prepared buffer solution, maintain the pH between 8.3 and 8.4 to inhibit self-condensation reactions.[8]

-

After the reaction period, the resulting clear solution contains this compound. This solution can be used directly for further reactions or the product can be isolated by cooling and precipitation, followed by vacuum drying.

A continuous preparation method has also been described, involving the reaction of melamine and formaldehyde (molar ratio 1:7-10) with a sodium hydroxide (B78521) catalyst at 50-80 °C in a twin-screw reactor.[9]

Key Chemical Reactions

The six hydroxymethyl groups of HMM are highly reactive and can undergo several important reactions, primarily etherification and crosslinking (condensation).

HMM can be converted into its ether derivatives, such as hexamethoxymethylmelamine (HMMM), by reacting it with an alcohol (e.g., methanol) under acidic conditions.[1] These etherified resins are often more stable and soluble in organic solvents, making them suitable for coating applications.[1][10]

This protocol describes the conversion of HMM to Hexamethoxymethylmelamine (HMMM).[1][11]

Materials:

-

Aqueous solution of this compound (as prepared above) or isolated HMM.

-

Methanol (B129727) (in excess).

-

Acid catalyst (e.g., nitric acid, hydrochloric acid, or phosphoric acid).

-

Sodium bicarbonate or sodium carbonate for neutralization.

-

Distillation apparatus.

Procedure:

-

To the HMM solution or solid, add a significant excess of methanol, which acts as both a reactant and a solvent.[11][12]

-

Cool the mixture to approximately 25 °C.

-

Carefully add the acid catalyst to adjust the pH to between 2.5 and 3.0.[1] The reaction is often exothermic.

-

Allow the reaction to proceed with stirring. The progress can be monitored by measuring the amount of water produced.

-

Once the etherification is complete, neutralize the reaction mixture to a pH of 7-8 using sodium bicarbonate or another suitable base.[11]

-

The product, HMMM, can be recovered by distilling off the excess methanol and the water formed during the reaction, often under reduced pressure.[11]

The primary application of HMM is as a crosslinking agent. When heated, often in the presence of an acid catalyst, the hydroxymethyl groups can condense with themselves (self-condensation) or with active hydrogen atoms on other polymer chains (co-condensation), such as those containing hydroxyl (-OH), carboxyl (-COOH), or amide (-CONH₂) groups.[1][13] This process releases water or formaldehyde and forms stable methylene (B1212753) (-CH₂-) or methylene ether (-CH₂-O-CH₂-) bridges, creating a rigid, three-dimensional thermoset network.[1][13] This network structure imparts desirable properties like hardness, thermal stability, and chemical resistance to materials like coatings, adhesives, and textiles.[5][10]

References

- 1. Buy this compound | 531-18-0 [smolecule.com]

- 2. This compound | C9H18N6O6 | CID 62361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 531-18-0 | FH172187 | Biosynth [biosynth.com]

- 5. This compound [drugfuture.com]

- 6. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. CN111269372A - Method for preparing hexamethylol melamine with continuous and stable quality - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. US3322762A - Production of hexamethylol-melamine and hexakis (methoxy-methyl) melamine - Google Patents [patents.google.com]

- 12. Hexamethoxymethylmelamine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Theoretical Molecular Weight of Hexamethylolmelamine

This guide provides a detailed breakdown of the theoretical molecular weight of Hexamethylolmelamine, a compound used in various industrial applications, including as a cross-linking agent for textiles and resins.[1] The calculation is based on its molecular formula and the atomic weights of its constituent elements.

Chemical Formula and Elemental Composition

This compound is a derivative of melamine (B1676169) where each of the six hydrogen atoms of the amino groups is replaced by a hydroxymethyl group.[2] The established chemical formula for this compound is C₉H₁₈N₆O₆.[2][3][4][5][6] The elemental composition derived from this formula is presented in the table below.

| Element | Symbol | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 9 | 12.01 | 108.09 |

| Hydrogen | H | 18 | 1.008 | 18.144 |

| Nitrogen | N | 6 | 14.007 | 84.042 |

| Oxygen | O | 6 | 15.999 | 95.994 |

Theoretical Molecular Weight

The theoretical molecular weight is the sum of the weights of all atoms in the molecule. Based on the elemental composition, the molecular weight of this compound is calculated as follows:

(9 * 12.01) + (18 * 1.008) + (6 * 14.007) + (6 * 15.999) = 306.27 g/mol .

Multiple sources confirm that the molecular weight of this compound is approximately 306.28 g/mol .[1][2][3][4][5][6]

| Parameter | Value |

| Chemical Formula | C₉H₁₈N₆O₆[2][3][4][5][6] |

| Theoretical Molecular Weight | 306.28 g/mol [1][2][3][4][5][6] |

Experimental Protocols and Visualizations

The determination of a theoretical molecular weight is a computational task based on the chemical formula and standard atomic weights. Therefore, experimental protocols are not applicable in this context. Similarly, as this topic does not involve biological or chemical pathways, signaling pathway diagrams are not relevant to the calculation of molecular weight.

References

- 1. This compound [drugfuture.com]

- 2. Buy this compound | 531-18-0 [smolecule.com]

- 3. This compound | C9H18N6O6 | CID 62361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 531-18-0 | FH172187 | Biosynth [biosynth.com]

- 6. 39863-30-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of Hexamethylolmelamine

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Hexamethylolmelamine (HMM), a key crosslinking agent used in various industrial applications, including coatings, textiles, and resins. Understanding its solubility in different solvent systems is critical for optimizing formulation, synthesis, and application processes.

Introduction to this compound

This compound (HMM), with the molecular formula C₉H₁₈N₆O₆, is a derivative of melamine (B1676169) where each of the six hydrogen atoms of the amino groups is replaced by a hydroxymethyl (-CH₂OH) group.[1] This structure, featuring a central triazine ring and six polar functional groups, dictates its physical and chemical properties, most notably its solubility. HMM is typically a white, crystalline powder or amorphous mass and serves as a versatile monomer in the production of thermosetting resins.[2][3] Its ability to form stable, crosslinked networks upon curing makes it invaluable in manufacturing durable coatings and treating fabrics to impart fire and crease resistance.[1][2]

Factors Influencing Solubility

The solubility of HMM is primarily governed by its molecular structure:

-

Polarity and Hydrogen Bonding: The six hydroxymethyl groups make HMM a highly polar molecule. These groups can act as both hydrogen bond donors (from the -OH) and acceptors (from the oxygen and nitrogen atoms), allowing for strong interactions with polar solvents like water.[1]

-

Temperature: The solubility of HMM is temperature-dependent. For instance, when in a gelled state, its solubility in water significantly increases at elevated temperatures.[1] Conversely, for some related melamine-formaldehyde products, aqueous solubility has been observed to decrease as temperature increases.[4]

-

Reactive Solubility: In certain solvents, particularly alcohols, HMM undergoes a chemical reaction (etherification) rather than simple physical dissolution. This "reactive solubility" leads to the formation of ether linkages, a process utilized in the industrial preparation of coating resins.[1]

-

Physical Form: The physical state of HMM influences its dissolution. A non-gelled form can be readily diluted in cold water, whereas the gel form requires hot water (70-80°C) to dissolve effectively.[1]

Solubility Profile of this compound

HMM exhibits distinct solubility behaviors in aqueous and organic solvents, which are summarized below.

HMM is considered soluble in water.[2][5][6] The multiple hydroxymethyl groups facilitate strong hydrogen bonding with water molecules. However, its solubility is quantitatively described as slight, with specific concentrations being achievable under controlled conditions.

| Solvent | Temperature | Solubility/Concentration | Notes |

| Water | 25°C | ~ 4 g/L | Quantitative data indicates slight solubility.[1] |

| Water | Ambient | 1.4 - 2.0% (w/v) | Stable aqueous solutions can be prepared in this range.[1][2] |

| Hot Water | 70 - 80°C | 3 to 5 times its weight | Effective for dissolving HMM when it is in a gel form.[1] |

| Water | 25°C | Up to 33% (w/w) | Data for a related, substantially water-soluble melamine-formaldehyde product.[4] |

| Water | 60°C | 16% (w/w) | Solubility of the related product decreases with increasing temperature.[4] |

HMM's solubility in organic solvents is directly related to the solvent's polarity.

| Solvent Class | Solubility | Mechanism and Notes |

| Polar Organic Solvents | High | Solubility is reported to be superior to that in water due to favorable interactions with the hydroxymethyl groups.[1] |

| Non-Polar Solvents | Limited | The hydrophilic nature of the six hydroxymethyl substituents restricts solubility in non-polar media.[1] |

| Alcohols (e.g., Methanol, Butanol) | Reactive Solubility | HMM reacts with the alcohol to form ether linkages, a key process in creating liquid coating resins.[1] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis of HMM and the determination of its solubility.

The synthesis of HMM involves the controlled reaction of melamine with an excess of formaldehyde (B43269) under alkaline conditions. The following protocol is adapted from established laboratory procedures.[3]

Materials:

-

Melamine (C₃H₆N₆)

-

Formaldehyde solution (37% w/v)

-

Deionized Water

-

Sodium Carbonate / Sodium Bicarbonate buffer solution

Procedure:

-

Charging the Reactor: In a round-bottom flask equipped with a stirrer and condenser, add melamine, formaldehyde, and water in a molar ratio of approximately 1:10:50. For example, use 6.3 g of melamine, 38 mL of 37% formaldehyde solution, and 21 mL of water.[3]

-

Heating and Dissolution: Stir the mixture at 300-400 rpm and heat the flask in a water bath to 80°C. Maintain this temperature for 10-30 minutes until the melamine is fully dissolved.[3]

-

pH Control: Adjust and maintain the pH of the reaction system between 8.3 and 8.4 using a sodium carbonate-sodium bicarbonate buffer.[3]

-

Hydroxymethylation Reaction: Once the melamine is dissolved, reduce the stirring speed to 200-300 rpm and maintain the reaction at 80°C for 3 hours.[3]

-

Product Isolation: Cool the reaction mixture to induce precipitation of the HMM product.

-

Purification: Filter the resulting white solid, wash with cold deionized water to remove unreacted formaldehyde and buffer salts, and dry under vacuum.

A common and precise method for determining the solubility of a compound at various temperatures is the dynamic laser monitoring method, which observes the dissolution or precipitation of the solid phase in real-time.[7]

Apparatus:

-

Jacketed glass vessel with temperature control (circulating water bath)

-

Magnetic stirrer

-

Calibrated temperature probe

-

Laser monitoring system to detect solid particles (or visual observation)

Procedure:

-

Sample Preparation: Place a known mass of the solvent into the jacketed glass vessel.

-

Initial Heating: Heat the solvent to a temperature where a known, excess amount of HMM solute can be fully dissolved, creating an unsaturated solution.

-

Controlled Cooling (Crystallization Point): Slowly cool the solution at a constant rate (e.g., 0.1-0.5 K/min) while stirring continuously.

-

Detection: Use the laser monitoring system to detect the precise temperature at which the first crystals appear (the saturation or equilibrium temperature). This temperature corresponds to the solubility of the initial concentration.

-

Data Collection: Repeat the process by adding a known amount of additional solvent to create a new concentration and find its corresponding saturation temperature.

-

Controlled Heating (Dissolution Point): Alternatively, prepare a saturated solution with excess solid at a low temperature. Heat the suspension slowly at a constant rate until the last crystal dissolves. The temperature of dissolution is the saturation temperature.

-

Solubility Curve: Plot the measured concentrations against their corresponding saturation temperatures to generate a solubility curve.

References

- 1. Buy this compound | 531-18-0 [smolecule.com]

- 2. This compound [drugfuture.com]

- 3. scispace.com [scispace.com]

- 4. US3322762A - Production of hexamethylol-melamine and hexakis (methoxy-methyl) melamine - Google Patents [patents.google.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 531-18-0 | FH172187 | Biosynth [biosynth.com]

- 7. Measurement and correlation of solubility of hexamethylenetetramine in organic solvents [journal.buct.edu.cn]

Hexamethylolmelamine (HMM) Derivatives: A Technical Guide

Introduction: Hexamethylolmelamine (HMM) is a derivative of melamine (B1676169) formed by the reaction of melamine with formaldehyde (B43269).[1] It is characterized by a triazine ring structure with six reactive hydroxymethyl (-CH₂OH) groups. These functional groups make HMM and its subsequent derivatives, most notably etherified versions like Hexamethoxymethylmelamine (HMMM), highly effective crosslinking agents.[1][2] They are extensively used in industrial applications to enhance the durability, stability, and performance of materials such as coatings, adhesives, and textiles.[2][3] This guide provides an in-depth overview of the synthesis, properties, crosslinking mechanisms, and analytical protocols for HMM derivatives, tailored for researchers and professionals in materials science and drug development.

Physicochemical Properties

The properties of HMM and its derivatives can be tailored by controlling the degree of methylolation and subsequent etherification. Key properties of HMM and its widely used derivative, Hexamethoxymethylmelamine (HMMM), are summarized below.

| Property | This compound (HMM) | Hexamethoxymethylmelamine (HMMM) |

| CAS Number | 531-18-0[4] | 3089-11-0[2] |

| Molecular Formula | C₉H₁₈N₆O₆[1] | C₁₅H₃₀N₆O₆[2] |

| Molecular Weight | 306.28 g/mol [1] | 390.44 g/mol [2] |

| Appearance | White powder[5] | Colorless transparent liquid or low-melting solid[2][5] |

| Melting Point | ~137 °C[6] | ~40-42 °C[2] |

| Key Feature | Six reactive hydroxyl groups[1] | Six methoxymethyl ether groups[2] |

| Solubility | Soluble in water[6] | Limited water solubility; soluble in organic solvents[2][3] |

Synthesis of this compound Derivatives

The synthesis is typically a two-stage process: hydroxymethylation of melamine to form HMM, followed by etherification with an alcohol (commonly methanol) to produce derivatives like HMMM.

Caption: General two-stage synthesis pathway for HMMM from melamine.

Experimental Protocol 1: Synthesis of this compound (HMM)

This protocol is based on the hydroxymethylation of melamine under alkaline conditions to maximize the degree of methylolation and prevent premature condensation.[7][8]

-

Materials & Setup:

-

Melamine (1 mole)

-

Formaldehyde solution (37% aqueous, >8 moles)

-

Sodium Carbonate-Sodium Bicarbonate buffer solution (to maintain pH 8.3-8.4)[7]

-

Round-bottom flask equipped with a stirrer and heating mantle.

-

-

Procedure:

-

Charge the formaldehyde solution and water into the round-bottom flask.[7]

-

Begin stirring (300-400 rpm) and heat the mixture to approximately 80°C.[7]

-

Slowly add melamine to the heated solution.

-

Maintain the pH of the reaction system at 8.3–8.4 using the buffer solution. This alkaline environment is crucial to prevent self-condensation.[7]

-

Continue stirring at 80°C until all the melamine has dissolved, then maintain the reaction for an additional 2-3 hours.[7]

-

Cool the reaction mixture to room temperature to allow the HMM product to precipitate.

-

Collect the precipitate by filtration and wash with cold water.

-

Dry the product under vacuum to yield HMM as a white powder.

-

Experimental Protocol 2: Synthesis of Hexamethoxymethylmelamine (HMMM)

This protocol describes the acid-catalyzed etherification of HMM with methanol.

-

Materials & Setup:

-

Procedure:

-

Suspend the synthesized HMM in excess methanol within the reaction vessel.[8]

-

Cool the mixture and adjust the pH to be strongly acidic (pH 1-3) by carefully adding the acid catalyst.[8]

-

Allow the reaction to proceed, controlling the temperature (typically between 40-70°C) for 1-2 hours.[9]

-

After the reaction period, neutralize the mixture to a pH of ~7-8 using sodium bicarbonate or another suitable base.[8]

-

Remove excess methanol and the water formed during the reaction via distillation under reduced pressure.[9]

-

The resulting product is HMMM, which can be a viscous liquid or a low-melting solid.

-

Crosslinking Mechanisms

Etherified HMM derivatives, like HMMM, are highly effective crosslinkers for polymers containing active hydrogen atoms, such as hydroxyl (-OH), carboxyl (-COOH), or amide (-NH₂) groups. The crosslinking reaction is typically activated by heat and an acid catalyst.[3] The mechanism involves the formation of a carbocation intermediate, which then reacts with the functional groups on the polymer backbone to form stable ether or methylene (B1212753) bridges.

Caption: Acid-catalyzed crosslinking of a polymer with an HMMM derivative.

The dominant crosslinking mechanism for fully alkylated melamine resins is specific acid catalysis.[10] The reaction rate is proportional to the concentration and strength of the acid catalyst.[3] This process creates a durable, three-dimensional network structure that significantly improves the mechanical and chemical resistance properties of the material.

Analytical and Characterization Protocols

A variety of analytical techniques are employed to characterize HMM derivatives and monitor the curing process.

| Technique | Purpose | Key Observations |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identify functional groups and monitor reaction progress.[7] | Presence of triazine ring, hydroxyl (-OH), and ether (C-O-C) absorptions. Disappearance of -OH peaks and appearance of ether peaks indicate successful etherification.[11] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Elucidate molecular structure and determine the degree of methylolation and etherification.[7] | Chemical shifts corresponding to protons and carbons in -CH₂OH, -CH₂OCH₃, and the triazine ring provide detailed structural information.[11] |

| Differential Scanning Calorimetry (DSC) | Determine thermal properties like melting point and glass transition temperature, and study curing kinetics.[7] | An exotherm in the DSC scan indicates the curing (crosslinking) reaction. The melting point of HMM/PVA systems has been observed around 164.3°C.[12] |

| Thermogravimetric Analysis (TGA) | Evaluate the thermal stability of the synthesized resins and cured materials.[11] | Provides data on the decomposition temperature, indicating the material's ability to withstand high temperatures. |

| Viscometry | Measure the viscosity of the resin, a critical parameter for processing and application.[12] | Low-viscosity resins (e.g., ~0.26 Pa·s) are often desirable for better processing characteristics.[12] |

Toxicology and Safety Considerations

While valuable in industrial applications, melamine and its derivatives are associated with health risks. High-dose exposure to melamine is known to cause renal toxicity, including the formation of kidney stones.[13] Although HMM derivatives are polymeric and less mobile, residual unreacted melamine or formaldehyde can be a concern. Formaldehyde is a known carcinogen, and its release is a significant issue in the industrial use of these resins.[7] Therefore, proper handling, ventilation, and safety protocols are essential when working with these compounds. Research indicates that pregnant women in the U.S. have shown exposure to melamine and its derivatives, highlighting the need for continued biomonitoring and risk assessment.[14]

References

- 1. Buy this compound | 531-18-0 [smolecule.com]

- 2. Hexamethoxymethylmelamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H18N6O6 | CID 62361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hexamethylol Melamine [easthony.com]

- 6. This compound | 531-18-0 | FH172187 | Biosynth [biosynth.com]

- 7. scispace.com [scispace.com]

- 8. US3322762A - Production of hexamethylol-melamine and hexakis (methoxy-methyl) melamine - Google Patents [patents.google.com]

- 9. CN109880077B - Hexamethoxymethyl melamine resin and preparation method and application thereof - Google Patents [patents.google.com]

- 10. wernerblank.com [wernerblank.com]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of hexamethylol melamine resin with low crystallization water and low viscosity for hexamethylol melamine/polyvinyl alcohol composite membrane - Polish Journal of Chemical Technology - Tom Vol. 24, nr 1 (2022) - BazTech - Yadda [yadda.icm.edu.pl]

- 13. [Biological effects and toxicology studies of melamine and its derivative cyanuric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exposure to melamine and its derivatives and aromatic amines among pregnant women in the United States: The ECHO Program - PMC [pmc.ncbi.nlm.nih.gov]

Hexamethylolmelamine (HMM): A Comprehensive Technical Guide to its Role as a Crosslinking Agent

Introduction

Hexamethylolmelamine (HMM) is a derivative of melamine (B1676169) formed by the reaction of melamine with formaldehyde (B43269).[1] It is characterized by the presence of six methylol (-CH2OH) groups attached to the triazine ring, which imparts high reactivity, making it a versatile and widely used crosslinking agent in various industrial applications.[2][3] HMM is a white, crystalline solid or amorphous mass, soluble in water, and plays a crucial role in the formation of durable thermosetting polymers.[3][4] These polymers are valued for their thermal stability, mechanical strength, and resistance to chemicals and solvents.[2][5] This guide provides an in-depth technical overview of HMM's synthesis, crosslinking mechanism, applications, and the experimental protocols used for its characterization.

Synthesis of this compound

This compound is synthesized through the hydroxymethylation of melamine with formaldehyde.[2][6] The reaction is typically carried out in an aqueous solution under controlled pH and temperature conditions to achieve a high degree of methylolation and to inhibit premature condensation polymerization.[2][4]

The overall synthesis reaction is as follows:

Caption: Synthesis of this compound from Melamine and Formaldehyde.

Mechanism of Crosslinking

HMM functions as a crosslinking agent by reacting with polymers containing active hydrogen atoms, such as hydroxyl (-OH), carboxyl (-COOH), and amide (-NH2) groups.[7] The crosslinking process is typically initiated by heat and can be accelerated by the presence of an acid catalyst.[8] The reaction proceeds through the condensation of the methylol groups of HMM with the functional groups of the polymer, releasing water as a byproduct and forming stable ether or methylene (B1212753) bridges. This leads to the formation of a three-dimensional, insoluble, and infusible network structure.[5][9]

The crosslinking reaction can also involve self-condensation of the HMM molecules, where the methylol groups react with each other to form ether linkages (-CH2-O-CH2-) or methylene bridges (-CH2-), further increasing the crosslink density.[10][11]

Caption: General mechanism of HMM crosslinking with a functional polymer.

Applications of this compound

The robust, crosslinked networks formed by HMM provide excellent properties, leading to its use in a wide range of applications:

-

Coatings and Adhesives: HMM is a key component in the formulation of industrial coatings, including those for automotive and appliance applications, where it imparts hardness, solvent resistance, and thermal stability.[2][12] It is also used in adhesives to enhance bond strength and thermal resistance.[13]

-

Textiles: In the textile industry, HMM is used as a finishing agent to impart crease resistance and fire retardancy to fabrics like cotton and rayon.[3]

-

Rubber Industry: HMM, often in combination with a resorcinol-based resin, is used to improve the adhesion between rubber and reinforcing cords in tires.[1]

-

Composite Materials: HMM is utilized in the production of composite materials and laminates, contributing to their mechanical strength and durability.[4]

Quantitative Data

The synthesis conditions and resulting properties of HMM and HMM-crosslinked materials are summarized in the tables below.

Table 1: Synthesis Parameters and Properties of this compound Resin

| Parameter | Value/Range | Effect on Properties | Reference |

| Formaldehyde/Melamine Molar Ratio | 4.5:1 to 11:1 | Higher ratios lead to a greater number of hydroxymethyl groups per triazine ring. | [4][14] |

| pH | 7.0 - 9.5 | Controls the rate of hydroxymethylation and inhibits premature condensation. | [2][14] |

| Reaction Temperature | 50 - 100 °C | Affects the reaction rate. | [4][13] |

| Catalyst | Na2CO3-NaHCO3 | Can result in lower crystallization water content and viscosity. | [4][15] |

| Crystallization Water Content | < 10% (optimized) vs. 20-30% (traditional) | Lower content is beneficial for developing composite membranes and reduces energy consumption during production. | [2][4][15] |

| Viscosity | ~0.26 Pa·s (optimized) | Lower viscosity improves processability. | [2][4][15] |

Table 2: Thermal and Mechanical Properties of HMM-Crosslinked Polymers

| Property | Material System | Value/Range | Significance | Reference |

| Decomposition Temperature (Td,5%) | HMM-net and HMMM-net | ~200 °C | Indicates good thermal stability of the crosslinked network. | [12] |

| Melting Temperature (Curing System) | HMM/Polyvinyl Alcohol (PVA) | ~164.3 °C | Represents the temperature at which the crosslinking reaction and curing occur. | [4][15] |

| Storage Modulus (E') | Homo-IPN based on Poly(isobornyl acrylate) | Decreases with increasing temperature, then plateaus. | Higher storage modulus compared to the non-crosslinked polymer indicates improved thermomechanical properties. | |

| Glass Transition Temperature (Tg) | Polyurethane system | Increases with higher crosslink density. | A higher Tg signifies a more rigid material with a higher operating temperature range. | [16] |

Experimental Protocols

1. Synthesis of this compound Resin

This protocol describes the synthesis of an HMM resin with low crystallization water content.[4][15]

-

Materials: Melamine, Formalin (37% solution), Sodium Carbonate-Sodium Bicarbonate catalyst, Hydrochloric Acid, Methanol.

-

Procedure:

-

Add a specific molar ratio of melamine to formalin (e.g., 1:4.5 to 1:5) in a reaction vessel.[17]

-

Adjust the pH of the mixture to between 8.0 and 9.5 using the Na2CO3-NaHCO3 catalyst.[14]

-

Heat the reaction mixture to a controlled temperature (e.g., 50 °C) and maintain for a specific duration (e.g., 50 minutes).[17]

-

Monitor the reaction progress by assessing the water tolerance of the solution.[17]

-

Upon completion, cool the reaction mixture (e.g., to 40 °C) and add methanol.[17]

-

Adjust the pH to ~5.5 with hydrochloric acid to facilitate etherification if desired, or maintain a slightly alkaline pH (8-9) to stabilize the HMM product.[17]

-

2. Preparation and Characterization of an HMM/Polyvinyl Alcohol (PVA) Composite Film

This protocol outlines the creation and testing of a crosslinked HMM/PVA film.[4]

-

Materials: HMM resin, Polyvinyl Alcohol (PVA) solution, Teflon plate.

-

Procedure:

-

Prepare a blend of HMM resin and PVA solution at a desired ratio.

-

Evenly coat the mixture onto a Teflon plate to a desired thickness (e.g., ~1 mm).[17]

-

Allow the film to dry at room temperature.

-

Cure the film in an oven at a specified temperature (e.g., 100 °C) for a set time (e.g., 3 hours) to induce crosslinking.[17]

-

Characterization of Crosslinking Degree (Swelling Method):

-

Cut a pre-weighed sample of the cured film (Wd).

-

Immerse the sample in a solvent (e.g., water) at a specific temperature for a set duration to allow for swelling.

-

Remove the swollen sample, blot the surface to remove excess solvent, and weigh it (Ws).

-

Calculate the crosslinking degree (α) using an appropriate formula that relates the weight of the dry and swollen polymer.

-

-

Caption: Experimental workflow for HMM synthesis and composite film fabrication.

This compound is a highly effective and versatile crosslinking agent, indispensable in the formulation of high-performance thermosetting polymers. Its ability to form dense, stable, three-dimensional networks through reactions with various functional polymers under controlled conditions allows for the significant enhancement of material properties such as thermal stability, mechanical strength, and chemical resistance. The continued research into optimizing its synthesis and application, particularly in developing systems with lower environmental impact, ensures that HMM will remain a critical component in the advancement of materials science.

References

- 1. Hexamethoxymethylmelamine - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 531-18-0 [smolecule.com]

- 3. This compound [drugfuture.com]

- 4. scispace.com [scispace.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2001060882A1 - Alkoxymethyl melamine crosslinkers - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. wernerblank.com [wernerblank.com]

- 11. researchgate.net [researchgate.net]

- 12. par.nsf.gov [par.nsf.gov]

- 13. US5717025A - Melamine-formaldehyde resin based adhesive compositions - Google Patents [patents.google.com]

- 14. US3322762A - Production of hexamethylol-melamine and hexakis (methoxy-methyl) melamine - Google Patents [patents.google.com]

- 15. Preparation of hexamethylol melamine resin with low crystallization water and low viscosity for hexamethylol melamine/polyvinyl alcohol composite membrane - Polish Journal of Chemical Technology - Tom Vol. 24, nr 1 (2022) - BazTech - Yadda [yadda.icm.edu.pl]

- 16. researchgate.net [researchgate.net]

- 17. Methyl ether melamine formaldehyde coating crosslinking agent - ZhangJia Gang YaRui Chemical Co., Ltd. [yaruichem.com]

In-Depth Technical Guide: Thermal Stability and Degradation of Hexamethylolmelamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation of Hexamethylolmelamine (HMM). The information presented is curated for researchers, scientists, and professionals in drug development who require a deep understanding of the thermal properties of this compound. This document details the methodologies for thermal analysis, presents quantitative data from these analyses, and elucidates the degradation pathways of HMM.

Introduction to this compound (HMM)

This compound is a derivative of melamine, characterized by the substitution of all six hydrogen atoms of the amino groups with hydroxymethyl (-CH₂OH) groups. Its chemical formula is C₉H₁₈N₆O₆. HMM is a versatile crosslinking agent used in various industrial applications, including coatings, laminates, and adhesives, owing to its ability to form a rigid, thermoset network upon curing. Understanding its thermal stability and degradation behavior is crucial for optimizing its performance in these applications and for ensuring product safety and reliability under thermal stress.

Thermal Analysis of this compound

The thermal stability and degradation of HMM are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide valuable data on mass loss as a function of temperature and the heat flow associated with thermal transitions.

Experimental Protocols

Thermogravimetric Analysis (TGA)

A standard TGA protocol for analyzing HMM involves heating a small sample of the material at a constant rate in a controlled atmosphere (typically nitrogen or air) and continuously measuring its mass.

-

Instrument: A thermogravimetric analyzer (e.g., TGA Q50 PerkinElmer) is used.

-

Sample Preparation: A small sample of HMM (typically 5-10 mg) is placed in a ceramic or platinum pan.

-

Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature of around 800°C.

-

Heating Rate: A linear heating rate, commonly 10°C/min, is applied.[1]

-

Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[1]

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the temperatures and heat flows associated with thermal transitions in HMM, such as melting and decomposition.

-

Instrument: A differential scanning calorimeter is utilized.

-

Sample Preparation: A small, accurately weighed sample of HMM (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Heating Program: The sample and reference are heated from a sub-ambient temperature to a temperature beyond the decomposition point at a constant rate.

-

Heating Rate: A typical heating rate is 10°C/min.

-

Atmosphere: The experiment is conducted under a continuous purge of an inert gas like nitrogen.

-

Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. Endothermic and exothermic peaks indicate thermal events such as melting and decomposition.

Quantitative Data from Thermal Analysis

The thermal degradation of melamine-formaldehyde resins, which are closely related to HMM, generally occurs in multiple stages. While specific data for pure HMM is limited in publicly available literature, the degradation of melamine-formaldehyde resins provides a strong indication of the expected behavior of HMM.

Table 1: Thermal Degradation Stages of Melamine-Formaldehyde Resins

| Degradation Stage | Temperature Range (°C) | Mass Loss (%) | Associated Processes and Products |

| Stage 1 | 50 - 125 | ~4% | Loss of adsorbed water.[1] |

| Stage 2 | 125 - 335 | Variable | Release of formaldehyde (B43269), methanol, and amines from the decomposition of methylol groups and ether linkages.[1] |

| Stage 3 | 335 - 390 | Variable | Continued decomposition, including the release of ammonia (B1221849) and further fragmentation of the side chains.[1] |

| Stage 4 | > 390 | Significant | Structural decomposition of the triazine ring.[1] Above 660°C, volatile products can include CO₂, HCN, and CO. |

Degradation Pathway of this compound

The thermal degradation of this compound is a complex process involving multiple reaction steps. The degradation is initiated at the hydroxymethyl groups and progresses to the eventual breakdown of the triazine ring at higher temperatures.

Proposed Degradation Mechanism

The degradation of HMM is believed to proceed through the following key stages:

-

Initial Decomposition (Demethylolation): At lower temperatures, the hydroxymethyl groups are unstable and can undergo reversible demethylolation, releasing formaldehyde.

-

Condensation Reactions: The hydroxymethyl groups can also undergo self-condensation reactions to form ether linkages (-CH₂-O-CH₂-) and methylene (B1212753) bridges (-CH₂-), releasing water in the process. These reactions contribute to the initial crosslinking and curing of HMM-based resins.

-

Side-Chain and Ring Degradation: At higher temperatures, the ether and methylene bridges break down. This is followed by the decomposition of the triazine ring itself, leading to the formation of various gaseous products.

Below is a DOT script for a Graphviz diagram illustrating the proposed thermal degradation pathway of this compound.

This compound Thermal Degradation Pathway

Pyrolysis Products

Conclusion

The thermal stability and degradation of this compound are critical parameters that influence its application and performance. Thermal analysis techniques such as TGA and DSC provide essential data on the material's behavior at elevated temperatures. The degradation of HMM is a multi-stage process initiated by the loss of formaldehyde and water from the hydroxymethyl groups, followed by the breakdown of the resulting polymer network and ultimately the triazine ring at higher temperatures. Further research focusing specifically on the thermal analysis of pure this compound would be beneficial for a more precise understanding of its degradation kinetics and for the development of more stable formulations.

References

An In-depth Technical Guide to the Discovery and History of Hexamethylolmelamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of Hexamethylolmelamine (HMM). It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and materials science.

Introduction

This compound (HMM), systematically named ((1,3,5-triazine-2,4,6-triyl)tris(azanetriyl))hexamethanol, is a key intermediate in the production of melamine-formaldehyde resins. Its discovery was a pivotal moment in the development of aminoplasts, a class of thermosetting polymers. While primarily used in industrial applications, its chemical reactivity has also led to investigations into its biological activity and potential roles in drug delivery systems. This guide will delve into the historical context of its discovery, detailed synthesis protocols, physicochemical properties, and its relevance in the field of drug development.

Discovery and History

The journey to the synthesis of this compound is intrinsically linked to the history of its precursors, melamine (B1676169) and formaldehyde (B43269).

-

1834: The story begins with the German chemist Justus von Liebig, who first synthesized melamine.[1][2][3][4][5]

-

Early 20th Century: The development of synthetic polymers flourished, and the reaction between formaldehyde and various amino compounds became a subject of intense research.

-

1930s: The industrial production of melamine-formaldehyde (MF) resins commenced. A significant milestone was a patent awarded to the Swiss company CIBA in 1933 for a commercial process to produce these resins.[6] This period marks the likely first synthesis of this compound as a crucial, albeit initially unisolated, intermediate.

-

1941: A publication by Gams and colleagues in Helvetica Chimica Acta provided a clear scientific description of the preparation of this compound.[7]

-

1945: A US patent granted to Widmer and Fisch, and assigned to Ciba, further detailed the preparation of HMM, solidifying its importance as a defined chemical compound.[7]

The timeline below illustrates the key milestones in the discovery and development of this compound.

Physicochemical Properties

This compound is a white, crystalline solid. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈N₆O₆ | [8][9] |

| Molecular Weight | 306.28 g/mol | [8][9][10][11] |

| CAS Number | 531-18-0 | [9] |

| Melting Point | 135-139 °C | [7] |

| Solubility | Soluble in water | [7][8] |

| Appearance | Amorphous to crystalline white mass | [7] |

Experimental Protocols for Synthesis

The synthesis of this compound is primarily achieved through the reaction of melamine with an excess of formaldehyde under alkaline conditions. The following protocol is a representative example based on established literature.[12][13][14][15]

Materials:

-

Melamine (C₃H₆N₆)

-

Formaldehyde solution (37% in water)

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Distilled water

Procedure:

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and reflux condenser is charged with a formaldehyde solution and distilled water.

-

pH Adjustment: The pH of the formaldehyde solution is adjusted to between 8.0 and 10.0 using a dilute solution of sodium hydroxide. This alkaline environment is crucial for promoting the hydroxymethylation reaction and preventing premature condensation.

-

Addition of Melamine: Melamine is slowly added to the stirred formaldehyde solution. The molar ratio of formaldehyde to melamine is typically maintained between 6:1 and 12:1 to ensure complete hydroxymethylation.

-

Reaction Conditions: The reaction mixture is heated to a temperature of 50-80°C. The reaction is monitored until the melamine is completely dissolved, indicating the formation of methylolmelamines.

-

Crystallization and Isolation: Upon completion of the reaction, the solution is cooled to induce crystallization of this compound. The resulting solid product is then isolated by filtration, washed with cold water, and dried under vacuum.

The workflow for the synthesis of this compound is depicted in the following diagram.

Relevance to Drug Development

While this compound is not a therapeutic agent itself, its chemical properties and those of its derivatives have led to investigations in the context of drug development, primarily in two areas: as a cytotoxic agent and as a component in drug delivery systems.

5.1. Cytotoxicity Studies

In vitro studies have shown that this compound and its N-methylol derivatives exhibit cytotoxicity against various cancer cell lines.[16][17] The prevailing hypothesis is that the toxicity of these compounds is largely attributable to the release of formaldehyde, a known cytotoxic agent.[16] One study on a human ovarian cancer cell line demonstrated that the cytotoxic effects of HMM and its metabolites were time-dependent, with significant inhibition of [3H]TdR uptake observed after 120 hours of incubation.[17] However, there is no established, specific signaling pathway that is directly modulated by this compound itself. Its anticancer evaluation has been more focused on its more stable derivative, Hexamethylmelamine (Altretamine).

5.2. Role in Drug Delivery Systems

The multiple hydroxyl groups of this compound make it an effective cross-linking agent. This property is utilized in the formation of hydrogels, which are three-dimensional polymer networks capable of holding large amounts of water. Hydrogels are extensively researched as vehicles for controlled drug delivery.

This compound and similar melamine-based crosslinkers can be used to form hydrogels with biocompatible polymers like polyvinyl alcohol (PVA). The cross-linking density of the hydrogel, which can be controlled by the concentration of the cross-linking agent, influences the swelling behavior and the release kinetics of encapsulated drugs. This allows for the design of drug delivery systems with tailored release profiles.

The diagram below illustrates the conceptual role of this compound as a cross-linker in a hydrogel-based drug delivery system.

Conclusion

This compound holds a significant place in the history of polymer chemistry as a foundational building block for melamine-formaldehyde resins. Its discovery in the early 20th century paved the way for the development of a wide range of durable and versatile materials. While its direct application in drug development is limited, its cytotoxic properties and its utility as a cross-linking agent in drug delivery systems continue to be of interest to researchers. This guide has provided a detailed overview of the historical context, synthesis, and scientific relevance of this compound, offering a valuable resource for professionals in the field.

References

- 1. egsfoodservice.com [egsfoodservice.com]

- 2. How is melamine produced? [easthony.com]

- 3. Melamine - Wikipedia [en.wikipedia.org]

- 4. surintrade.com.tr [surintrade.com.tr]

- 5. The History Of Melamine And Shunhao Factory-www.melaminemouldingmachine.com [melaminemouldingmachine.com]

- 6. Melamine formaldehyde resin - CAMEO [cameo.mfa.org]

- 7. This compound [drugfuture.com]

- 8. Buy this compound | 531-18-0 [smolecule.com]

- 9. This compound | C9H18N6O6 | CID 62361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. scispace.com [scispace.com]

- 13. CN111269372A - Method for preparing hexamethylol melamine with continuous and stable quality - Google Patents [patents.google.com]

- 14. CN103554044A - Continuous preparation method for preparing hexamethoxyl methyl melamine resin through continuous process - Google Patents [patents.google.com]

- 15. Process for producing hexamethylol melamine - Eureka | Patsnap [eureka.patsnap.com]

- 16. In vitro cytotoxicity of the methylmelamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Time dependence of the in vitro cytotoxicity of hexamethylmelamine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hexamethylolmelamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylolmelamine (HMM) is a derivative of melamine (B1676169) and a key intermediate in the production of various amino resins. Its structure, featuring a triazine ring with six reactive hydroxymethyl groups, allows it to act as an effective crosslinking agent. This property is extensively utilized in industrial applications, most notably in the textile industry to impart wrinkle resistance to cellulosic fabrics. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, properties, and analytical characterization, with a focus on its application in textile finishing.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is crucial for research and regulatory purposes. This compound is known by several names, and its unique CAS number ensures unambiguous identification.

| Identifier Type | Identifier | Citation |

| CAS Number | 531-18-0 | [1][2] |

| IUPAC Name | [[4,6-bis[bis(hydroxymethyl)amino]-1,3,5-triazin-2-yl]-(hydroxymethyl)amino]methanol | [2] |

| CAS Name | (1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakismethanol | [1] |

| Common Synonyms | Hexakis(hydroxymethyl)melamine, (s-triazine-2,4,6-triyltrinitrilo)hexamethanol | [1] |

| Trademarks | Resloom M 75 (Monsanto) | [1] |

| Molecular Formula | C9H18N6O6 | [2] |

| Molecular Weight | 306.28 g/mol | [1][2] |

Synthesis of this compound

This compound is synthesized through the reaction of melamine with an excess of formaldehyde (B43269) in an aqueous solution under controlled pH and temperature. The reaction proceeds via the hydroxymethylation of the amino groups on the melamine ring.

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

-

Melamine

-

Formaldehyde solution (37% w/w)

-

Sodium hydroxide (B78521) (for pH adjustment)

-

Distilled water

Procedure:

-

A molar ratio of melamine to formaldehyde of 1:8 to 1:10 is typically used to ensure complete hydroxymethylation.

-

In a reaction vessel equipped with a stirrer and a condenser, dissolve melamine in the formaldehyde solution and distilled water.

-

Adjust the pH of the reaction mixture to between 8.0 and 9.5 using a sodium hydroxide solution.

-

Heat the mixture to a temperature of 60-80°C with continuous stirring.

-

Maintain these conditions for a period of 1 to 3 hours. The reaction is complete when the melamine has completely dissolved, and the solution is clear.

-

The resulting solution contains this compound. For some applications, the solution can be used directly. For obtaining solid HMM, the water is removed under vacuum.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Citation |

| Appearance | White crystalline powder or amorphous solid | [1] |

| Melting Point | 135-139 °C | [1] |

| Boiling Point | 669.0 ± 65.0 °C at 760 mmHg | [3] |

| Density | 1.8 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in water | [1] |

| Flash Point | 358.4 ± 34.3 °C | [3] |

| Vapor Pressure | 0.0 ± 2.1 mmHg at 25°C | [3] |

Application in Textile Finishing

The primary application of this compound is as a crosslinking agent in the textile industry to impart wrinkle resistance to cellulosic fabrics such as cotton and rayon.[1]

Crosslinking Mechanism with Cellulose (B213188)

Under acidic conditions and heat, the hydroxymethyl groups of this compound react with the hydroxyl groups of the cellulose chains, forming stable ether linkages. This crosslinking creates a three-dimensional network within the fiber structure, which prevents the movement of the cellulose chains relative to one another, thus imparting wrinkle resistance.

Caption: The crosslinking of cellulose with this compound.

Experimental Protocol: Wrinkle-Resistant Finishing of Cotton Fabric

This protocol outlines a typical procedure for applying this compound to cotton fabric.

Materials:

-

Cotton fabric

-

This compound solution

-

Acid catalyst (e.g., magnesium chloride)

-

Wetting agent

-

Softener

Procedure:

-

Padding: The cotton fabric is immersed in a finishing bath containing the this compound solution, an acid catalyst, a wetting agent, and a softener. The fabric is then passed through rollers to ensure even application and to remove excess liquid.

-

Drying: The padded fabric is dried at a temperature of 100-120°C. This step removes the water and prepares the fabric for the curing process.

-

Curing: The dried fabric is then cured at a higher temperature, typically between 150-180°C, for a few minutes. During this stage, the crosslinking reaction between this compound and cellulose occurs.

-

Washing and Drying: After curing, the fabric is washed to remove any unreacted chemicals and then dried.

Analytical Characterization

A variety of analytical techniques are employed to characterize this compound and its resins.

| Analytical Technique | Purpose | Citation |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups, such as N-H, C-N, and C-O, and to monitor the curing process. | [4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the molecular structure and determine the degree of methylolation. | [5] |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability and decomposition profile. | [6][7] |

| Differential Scanning Calorimetry (DSC) | To determine melting point, glass transition temperature, and curing behavior. | [6][7] |

| Gel Permeation Chromatography (GPC) | To determine the molecular weight distribution of the resin. | [8] |

Logical Workflow for Quality Control of HMM-Treated Fabric

Caption: A quality control workflow for this compound-treated textiles.

Conclusion

This compound is a versatile chemical with significant industrial importance, particularly as a crosslinking agent for imparting wrinkle resistance to textiles. A thorough understanding of its synthesis, properties, and reaction mechanisms is essential for optimizing its application and for the development of new materials. The analytical techniques outlined in this guide provide the necessary tools for the comprehensive characterization of this compound and its derivatives, ensuring quality and performance in its various applications.

References

- 1. scispace.com [scispace.com]

- 2. CN111205235A - Preparation method for continuously and stably producing highly etherified hexamethoxy methyl melamine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rjleegroup.com [rjleegroup.com]

- 7. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 8. agilent.com [agilent.com]

Health and Safety Considerations for Hexamethylolmelamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals